5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]imidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-14-8-6-13(7-9-14)11-20-15-4-2-3-5-16(15)21-12-19-10-17(21)18(20)22/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKZEXRPVIUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C=NC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]quinoxaline core: This can be achieved through a decarboxylative cyclization reaction, where appropriate starting materials such as 2-nitroaniline and glyoxal are used.
Introduction of the methoxybenzyl group: This step involves the alkylation of the imidazo[1,5-a]quinoxaline core with 4-methoxybenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazoquinoxaline derivatives.
Scientific Research Applications
Synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent methodologies have focused on eco-friendly approaches that enhance yield while minimizing environmental impact. For instance, the use of sustainable catalysts and solvents has been reported to improve the efficiency of the synthesis process .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The structural characteristics of imidazoquinoxalines contribute to their ability to interact with cellular targets involved in cancer progression .
Neurological Disorders
There is emerging evidence supporting the use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Its ability to inhibit certain enzymes implicated in neurodegeneration positions it as a potential therapeutic candidate .
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its efficacy in reducing inflammatory markers has been demonstrated in cell culture models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can bind to central benzodiazepine receptors, modulating their activity and leading to potential anxiolytic effects. Additionally, it can inhibit phosphodiesterase 10A, affecting intracellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has been modified to generate diverse derivatives with distinct pharmacological profiles. Key analogs include:
Pharmacological Activity
- Benzodiazepine Receptor Affinity: U-78875 exhibits nanomolar affinity (Ki = 2.1 nM) for GABAA receptors, surpassing diazepam in selectivity . 5-(4-Methoxybenzyl) derivatives show reduced receptor binding compared to U-78875, likely due to steric hindrance from the benzyl group .
- Antimicrobial Activity: Imidazo[1,5-a]quinoxaline derivatives with pyridinium moieties (e.g., compound 3a-o) demonstrate potent activity against S. aureus (MIC = 1–4 µg/mL) but higher cytotoxicity (IC50 = 8–12 µM) .
- Kinase Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives (e.g., compound 2) inhibit BTK with IC50 = 7.41 nM, whereas imidazo analogs show weaker activity (IC50 > 100 nM), highlighting the importance of the pyrrole core .
Physicochemical Properties
| Property | 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one | U-78875 | Triazolo[1,5-a]quinoxalin-4(5H)-ones |
|---|---|---|---|
| Molecular Weight (g/mol) | 305.33 | 377.38 | 187.16–300.20 |
| Melting Point (°C) | Not reported | 234–236 | 252–254 |
| LogP (Predicted) | 2.8 | 3.5 | 1.2–2.5 |
| Solubility (aq. buffer, pH 7.4) | Low | Moderate | High |
Key Research Findings
Synthetic Efficiency: The one-pot method for imidazo[1,5-a]quinoxalin-4(5H)-ones achieves near-quantitative yields (96%) under mild conditions, outperforming photoredox (50–75%) and transition metal-free (65–80%) routes .
Pharmacological Trade-offs : While pyridinium-substituted derivatives show antimicrobial promise, their cytotoxicity limits therapeutic utility . Conversely, pyrrolo analogs exhibit superior kinase inhibition but lack CNS applicability .
Structural Determinants: The 4-methoxybenzyl group in this compound enhances metabolic stability but reduces receptor affinity compared to smaller substituents (e.g., isopropyl in U-78875) .
Biological Activity
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one is a compound belonging to the imidazoquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H19N5O3
- Molecular Weight : 413.4287 g/mol
- Density : 1.49 g/cm³
- Boiling Point : 709.5°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GABA Receptors : Compounds in the imidazoquinoxaline series have shown high affinity for GABAA/benzodiazepine receptors, exhibiting varying efficacy as agonists or antagonists. This has implications for their use in treating anxiety and seizure disorders .
- Antimicrobial Activity : Recent studies highlight the compound's potential as an antimicrobial agent. It has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
Biological Activity Data Table
Case Studies and Research Findings
-
Anticonvulsant Properties :
A study investigating the anticonvulsant effects of imidazoquinoxaline derivatives found that certain compounds exhibited significant protective effects against seizures induced by metrazole in animal models. The study indicated that these compounds could serve as potential therapeutic agents for epilepsy and related disorders . -
Antimicrobial Evaluation :
In a comprehensive antimicrobial evaluation, this compound was tested against multiple pathogens. The results showed promising activity with low MIC values, suggesting its potential for development into an antimicrobial drug candidate . -
Mechanistic Studies :
Further mechanistic studies revealed that the compound's interaction with GABA receptors could lead to enhanced inhibitory neurotransmission, which may explain its anxiolytic and anticonvulsant effects. This was supported by electrophysiological measurements showing increased chloride ion flux in response to the compound .
Q & A
Q. Advanced
- Opioid receptor modulation : Pyrazolo derivatives with electron-withdrawing groups (e.g., Cl, NO2) at C7/C8 exhibit EC50 <5 μM at κ-opioid receptors. Docking studies show hydrogen bonding with T111 in hKOR .
- AMPA/glycine receptor antagonism : 7,8-Dichloro-substituted triazoloquinoxalinones show IC50 <1 μM at glycine/NMDA sites. SAR diverges from classical quinoxalinediones, emphasizing heterocycle rigidity .
- Methoxybenzyl effects : The 4-methoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
What mechanistic insights explain cyclization reactions in imidazoquinoxaline synthesis?
Q. Advanced
- Electrochemical deprotonation : Ethoxide abstracts protons from N-arylglycines, generating iminium intermediates that undergo nucleophilic attack .
- Synthon-driven annulation : Oxime esters act as C2N1 synthons in Cu-catalyzed reactions, forming N-N bonds via radical coupling .
- Ylide cyclization : Benzimidazolium ylides undergo [3+2] cyclization with alkynes, followed by aromatization to pyrroloquinoxalinones .
How can contradictions in structure-activity relationship (SAR) data be resolved?
Q. Advanced
- Comparative docking studies : Align receptor-binding poses of imidazoquinoxalines with known antagonists (e.g., DNQX for AMPA receptors) to identify divergent interaction motifs .
- Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding thermodynamics (e.g., 7,8-dichloro groups improve glycine site affinity by 1.5 kcal/mol) .
- Meta-analysis of IC50/EC50 datasets : Highlight substituent-specific trends (e.g., alkyl chains >4 carbons reduce CNS penetration despite improved in vitro potency) .
What analytical methods ensure purity and identity in pharmacological studies?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
